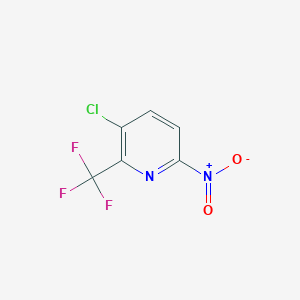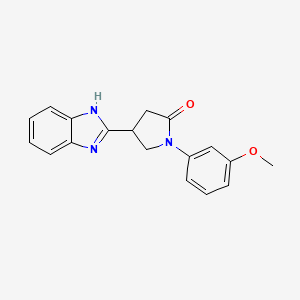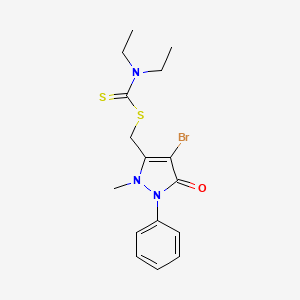
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has been widely studied due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides demonstrates a method for C-sulfonylated 1,4-diazepine formation under mild conditions (Heo et al., 2020).
- The convergent asymmetric synthesis of indolizidines, including (−)-δ-coniceine, from (S)-5-(tosylmethyl)-2-pyrrolidinone, showcases a domino process for diastereoselective indolizidine derivative synthesis (Costa et al., 2001).
- Efficient synthesis of 2-sulfonyliminoindolines via Cu-catalyzed cyclization of N-alkyl- or aryl-substituted 2-ethynylanilines with sulfonyl azides, offering a new pathway to indoline derivatives characterized by mild reaction conditions and wide substrate scope (Yoo & Chang, 2008).
Catalytic Applications and New Molecule Formation
- The synthesis of azepino fused diindoles via denitrogenative aza-vinyl rhodium carbene formation showcases a broad substrate scope and potential applications for these molecules in reversible catalytic hydrogenation and photophysical studies (Kahar et al., 2020).
- Phosphine-catalyzed intermolecular cyclization for the construction of benzo[b]azepin-3-ones under mild conditions, utilizing a novel α-umpolung addition followed by an aldol reaction, highlights a method for creating angiotensin-converting enzyme inhibitor core structures (Zhang et al., 2019).
Methodological Advances and Application Potential
- A new route for the aminoacylation of indoles and pyrroles through a multicomponent one-pot cascade reaction between these compounds, ynol ethers, and sulfonyl azides demonstrates the creation of oxo-tryptamines and oxo-pyrroloethanamines under mild conditions, suggesting diverse bond formation capabilities (Alford & Davies, 2014).
- The development of divergent synthesis pathways for indole-fused polycycles via Rh(II)-catalyzed [3 + 2] cycloaddition and C–H functionalization of indolyltriazoles, controlled by substituent types, indicates significant potential for creating polycyclic compounds with varying structures (Zhang, Tang, & Shi, 2015).
Mecanismo De Acción
Target of Action
A related compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, is known to target3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids.
Biochemical Pathways
Given its potential target, it may influence thefatty acid metabolism pathway . The downstream effects could include alterations in energy production and lipid homeostasis.
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-19-14-20(2)27(21(3)15-19)28-25(31)18-35(33,34)24-16-30(23-11-7-6-10-22(23)24)17-26(32)29-12-8-4-5-9-13-29/h6-7,10-11,14-16H,4-5,8-9,12-13,17-18H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDJOFKVCWUFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2749858.png)
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2749860.png)

![3-Methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2749866.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2749868.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2749869.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2749871.png)
![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2749875.png)
![N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide](/img/structure/B2749876.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2749878.png)

![1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2749880.png)
